イソアスチルビン

概要

説明

Synthesis Analysis

The synthesis of Isoastilbin and related compounds involves various chemical reactions and methodologies. For example, the biomimetic Chichibabin pyridine synthesis is used for synthesizing tetrasubstituted pyridinium amino acids, such as isodesmosine and desmosine, which are structurally related to Isoastilbin and serve as cross-linkers in elastin, indicating the complexity and versatility of synthesis approaches in this area (Toyonobu Usuki et al., 2014).

Molecular Structure Analysis

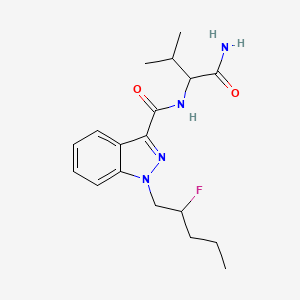

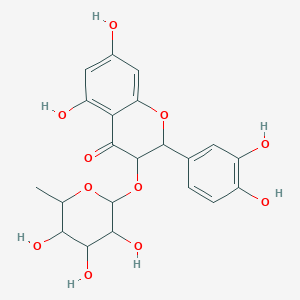

Isoastilbin's molecular structure features a distinctive flavonoid skeleton, which is crucial for its biological activity. The flavonoid structure is characterized by two aromatic rings connected by a three-carbon bridge, often forming a closed pyran ring. This structure is pivotal for its antioxidant and anti-apoptotic functions, as seen in studies where Isoastilbin reduced oxidative stress in brain diseases (Lifeng An et al., 2021).

科学的研究の応用

抗腫瘍活性

イソアスチルビンは、その潜在的な抗腫瘍活性で注目されています {svg_1}. イソアスチルビンは、その治療特性で知られる漢方薬であるサルトリイバラの根茎(SGR)における品質マーカー(Q-マーカー)の有望な候補の一つです {svg_2}.

抗糖尿病の可能性

イソアスチルビンは、抗糖尿病の可能性も示しています {svg_3}. これは、糖尿病の新しい治療法の研究開発において、イソアスチルビンが貴重な化合物であることを示しています {svg_4}.

降圧作用

研究によると、イソアスチルビンは降圧作用を持つ可能性があります {svg_5}. これは、イソアスチルビンが、高血圧の管理に役立つ可能性があることを示唆しています {svg_6}.

抗高尿酸血症活性

イソアスチルビンは、抗高尿酸血症活性を持つことが判明しています {svg_7}. これは、イソアスチルビンが、体内の尿酸レベルの上昇によって引き起こされる痛風などの疾患の治療に、潜在的に使用できることを意味します {svg_8}.

肝保護作用

イソアスチルビンは、その肝保護作用で知られています {svg_9}. これは、イソアスチルビンが、肝臓の損傷を保護するために使用できることを示唆しており、肝臓学分野において貴重な化合物となります {svg_10}.

抗酸化活性

イソアスチルビンは、アスチルビン、ネオアスチルビン、ネオイソアスチルビンなどの他のフラボノイドとともに、強力な抗酸化活性を持つことが判明しています {svg_11}. これらは、DPPHおよびABTS+ラジカルのスカベンジングとFRAPシステムにおいて有効性を示しています {svg_12}.

抗炎症活性

サルトリイバラ(Smilax glabra Roxb)由来のイソアスチルビンを含む6つのフラボノイドはすべて、LPS刺激RAW264.7細胞におけるIL-1β、IL-6、NOの分泌とNF-κB p-p65のタンパク質発現を有意に阻害することが判明しています {svg_13}. これは、イソアスチルビンが潜在的な抗炎症活性を持つことを示唆しています {svg_14}.

アルツハイマー病における神経保護作用

イソアスチルビンは、L-グルタミン酸(L-Glu)誘導PC12細胞のアポトーシスを分析した研究において、アルツハイマー病に対する保護効果を示しました {svg_15}.

作用機序

- When oxidative damage occurs, NRF2 migrates to the nucleus and binds to ARE, activating the transcription of antioxidant protector genes .

Target of Action

Mode of Action

Safety and Hazards

将来の方向性

Despite the promising biological activities and broad applications of isoastilbin, there are several limitations and future directions that should be considered. First, the stability, solubility, and bioavailability of isoastilbin need to be improved for its practical applications.

Relevant Papers

The paper “Protective roles of isoastilbin against Alzheimer’s disease via Nrf2‑mediated antioxidation and anti‑apoptosis” provides a detailed study on the protective effects of isoastilbin against Alzheimer’s disease .

生化学分析

Biochemical Properties

Isoastilbin plays a significant role in biochemical reactions, particularly in its antioxidative and anti-apoptotic properties. It interacts with several enzymes and proteins, including superoxide dismutase, catalase, and heme oxygenase-1 and -2. These interactions help modulate oxidative stress and protect cells from apoptosis . Isoastilbin also influences the levels of acetylcholine and choline acetyltransferase, which are crucial for the functioning of the central cholinergic system .

Cellular Effects

Isoastilbin has been shown to have protective effects on various cell types, including neuronal cells. In studies involving PC12 cells, isoastilbin was found to decrease cell viability and inhibit apoptosis induced by L-glutamic acid . It also suppressed the accumulation of intracellular reactive oxygen species and restored mitochondrial membrane potential. These effects suggest that isoastilbin can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of isoastilbin involves its antioxidative and anti-apoptotic properties. Isoastilbin enhances the nuclear levels of NF-E2p45-related factor 2 (Nrf2), which subsequently increases the expression of antioxidative enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2 . Isoastilbin also modulates the expression levels of pro- and anti-apoptotic proteins, thereby protecting cells from apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoastilbin have been observed over time. Isoastilbin has shown stability and sustained its protective effects in both in vitro and in vivo studies. For example, in a mouse model of Alzheimer’s disease, isoastilbin treatment for 28 days improved abnormal behaviors and reduced the deposition of amyloid β and phosphorylated-Tau in the brain . These findings indicate that isoastilbin has long-term effects on cellular function and stability .

Dosage Effects in Animal Models

The effects of isoastilbin vary with different dosages in animal models. In studies involving Alzheimer’s disease mouse models, isoastilbin was administered at various dosages to observe its therapeutic effects. It was found that isoastilbin improved cognitive functions and reduced oxidative stress in a dose-dependent manner . High doses of isoastilbin may have toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Isoastilbin is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2, which play crucial roles in modulating oxidative stress . Isoastilbin also affects the levels of acetylcholine and choline acetyltransferase, influencing the central cholinergic system .

Transport and Distribution

Isoastilbin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for isoastilbin’s therapeutic effects, as they determine its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of isoastilbin is crucial for its activity and function. Isoastilbin is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that isoastilbin exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54141-72-9 | |

| Record name | Astilbin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。